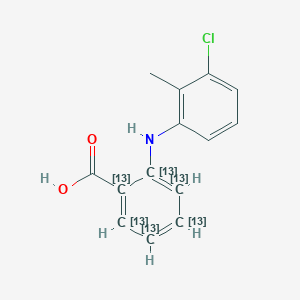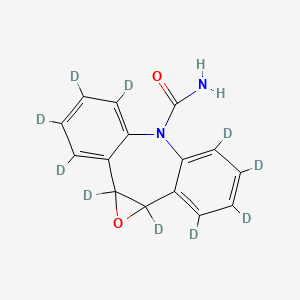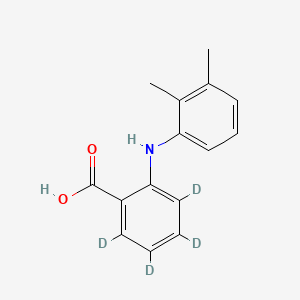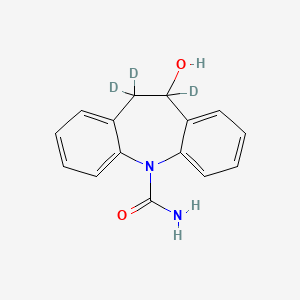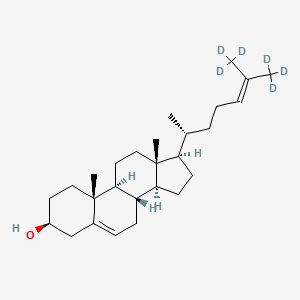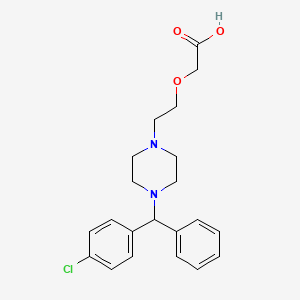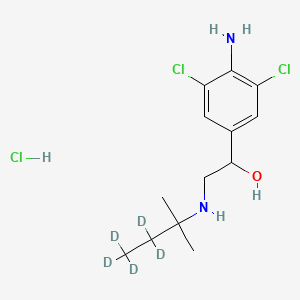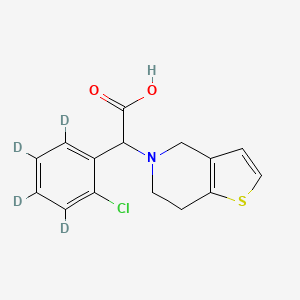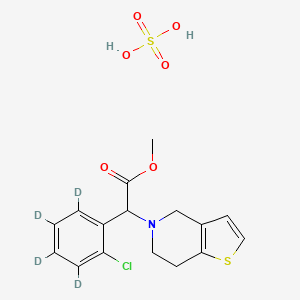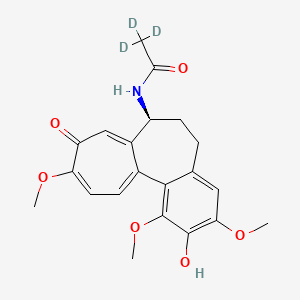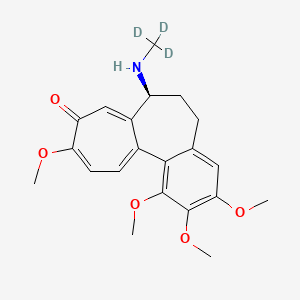
Modafinil-d5 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotope Labelled Modafinil Acid, whichl is metabolite of Modafinil.
Wissenschaftliche Forschungsanwendungen
Neurochemical and Cognitive Effects : Modafinil influences various neurotransmitter systems, including catecholamines, serotonin, glutamate, GABA, orexin, and histamine. This wide range of effects contributes to its utility in enhancing cognitive functions, such as attention, executive functions, and learning, in both healthy individuals and patients with neuropsychiatric disorders (Minzenberg & Carter, 2008).
Modafinil and Dopaminergic Systems : Modafinil's wake-promoting effects are strongly linked to dopaminergic D1 and D2 receptors. Studies have shown that these receptors play a crucial role in modafinil-induced wakefulness, indicating a significant interaction between modafinil and dopamine pathways (Qu et al., 2008).
Cognitive Neuroenhancement : Modafinil is used off-prescription for cognitive enhancement, showing improvements in executive function, attention, learning, and memory in healthy, non-sleep-deprived humans. This is particularly notable in more complex cognitive assessments (Battleday & Brem, 2015).
Interaction with Astroglial Connexins : Modafinil's pharmacological properties are influenced by its interaction with astroglial connexins, which are involved in cellular coupling in glial cells. This interaction enhances the wake-promoting and cognitive effects of modafinil, offering new perspectives in sleep disorder management (Duchêne et al., 2016).
Pharmacokinetic Studies : Pharmacokinetic studies of modafinil, including its absorption, distribution, metabolism, and excretion, contribute to understanding its therapeutic potential and safety profile. These studies are essential for evaluating its use in various medical applications, such as in the management of narcolepsy, ADHD, and depression (Donovan et al., 2003).
Behavioral and Subjective Effects : Studies have also focused on the behavioral and subjective effects of modafinil, comparing it with other stimulants like d-amphetamine. Such research helps to understand its impact on mood, fatigue, cognitive performance, and potential for abuse (Makris et al., 2007).
Dopaminergic Neurotransmission : Research indicates that modafinil may have therapeutic potential for disorders like Parkinson’s disease due to its effects on dopaminergic neurotransmission. This includes the modulation of dopamine transporters and receptors, which can improve motor dysfunction in Parkinson’s disease models (Vajdi-Hokmabad et al., 2017).
Eigenschaften
CAS-Nummer |
185142-72-6 |
|---|---|
Produktname |
Modafinil-d5 Acid |
Molekularformel |
C15H9O3SD5 |
Molekulargewicht |
279.37 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
63547-24-0 (unlabelled) |
Synonyme |
Modafinil Carboxylate-d5; 2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid; Modafinil-d5 Acid; Modafinic Acid-d5; |
Tag |
Modafinil Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



